molecular formula C21H19N3O4 B11058824 methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate

methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate

Cat. No.: B11058824
M. Wt: 377.4 g/mol
InChI Key: UIWCWHCLRCAYAE-UHFFFAOYSA-N
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Description

Methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydroimidazopyridine core, and a benzoate ester

Preparation Methods

The synthesis of methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the imidazopyridine core. The final step involves esterification with methyl benzoate to produce the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the imidazopyridine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions include hydroxylated derivatives, reduced imidazopyridines, and substituted analogs .

Scientific Research Applications

Methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-[1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C21H19N3O4/c1-27-16-9-7-15(8-10-16)24-12-22-20-19(24)17(11-18(25)23-20)13-3-5-14(6-4-13)21(26)28-2/h3-10,12,17H,11H2,1-2H3,(H,23,25)

InChI Key

UIWCWHCLRCAYAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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